Miap-3,4-bis(phosphate)

Affinity Chromatography Proteomics Chemical Biology

MIAP-3,4-bis(phosphate) (CAS 145775-11-7), chemically defined as (±)-myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bis(disodium phosphate) , is a synthetic, tetherable derivative of the intracellular second messenger precursor D-myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). This compound is not a free-floating inhibitor but a functionalized ligand designed for covalent immobilization onto polymeric resins, creating bioaffinity chromatography matrices.

Molecular Formula C9H18NNa4O15P3
Molecular Weight 565.12 g/mol
CAS No. 145775-11-7
Cat. No. B129123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiap-3,4-bis(phosphate)
CAS145775-11-7
SynonymsMIAP-3,4-bis(phosphate)
MIAP-3,4-bis(phosphate) tetrasodium salt
myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bisphosphate
Molecular FormulaC9H18NNa4O15P3
Molecular Weight565.12 g/mol
Structural Identifiers
SMILESC(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C9H20NO15P3.4Na/c10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4-9,12H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q-2;4*+1/p-2/t4-,5-,6+,7+,8+,9+;;;;/m0..../s1
InChIKeyVFDLKSVRRMSBDM-YCHNWRGSSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview: MIAP-3,4-bis(phosphate) (CAS 145775-11-7) as a Tetherable Inositol Phosphate Probe


MIAP-3,4-bis(phosphate) (CAS 145775-11-7), chemically defined as (±)-myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bis(disodium phosphate) [1], is a synthetic, tetherable derivative of the intracellular second messenger precursor D-myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) [2]. This compound is not a free-floating inhibitor but a functionalized ligand designed for covalent immobilization onto polymeric resins, creating bioaffinity chromatography matrices [1][2]. Its core molecular feature—a reactive primary amine tethered via a 3-aminopropyl phosphodiester linker at the inositol 1-position—enables specific, oriented coupling to solid supports while preserving the 3,4-bisphosphate pharmacophore required for protein recognition [1][2].

Tetherable Amine Handle Enables covalent immobilization onto NHS-activated resin for affinity pull-down
Ins(1,3,4)P3 Pharmacophore Preserves recognition motif for specific binding proteins, not IP3 receptors

Procurement Risk: Why Unsubstituted Inositol Phosphates or IP3-Tethered Matrices Cannot Replace MIAP-3,4-bis(phosphate)


Procuring a generic inositol polyphosphate or an Ins(1,4,5)P3-tethered affinity matrix as a substitute for MIAP-3,4-bis(phosphate) introduces a critical failure mode: the absence of a selective Ins(1,3,4)P3-derived tetherable ligand. The natural ligand Ins(1,4,5)P3 binds to its canonical endoplasmic reticulum receptor with high affinity (Kd ~100 nM) and selectivity, whereas Ins(1,3,4)P3 shows no detectable binding to this same receptor at concentrations up to 5 µM [1]. This functional orthogonality means that MIAP-3,4-bis(phosphate)-derived matrices can selectively capture a distinct subset of Ins(1,3,4)P3-specific binding proteins [2], while an Ins(1,4,5)P3-tethered matrix would predominantly isolate IP3 receptor subtypes. Furthermore, simple, untetherable Ins(1,3,4)P3 cannot be covalently immobilized for affinity pull-down experiments, rendering them ineffectual for the primary application of this compound class [3].

Alternative
Key Mismatch
Untetherable Ins(1,3,4)P3
Lacks aminopropyl tether; cannot be immobilized for affinity chromatography
Ins(1,4,5)P3-tethered matrix
Captures IP3 receptor subtypes; misses Ins(1,3,4)P3-specific PH domains

Quantitative Differentiation Evidence for MIAP-3,4-bis(phosphate) Relative to Ins(1,4,5)P3-Tethered Probes


Tetherable Amine Functionality and Resin Immobilization Confirmed for MIAP-3,4-bis(phosphate)

MIAP-3,4-bis(phosphate) was explicitly synthesized and proved to be immobilizable onto a polymeric resin, creating a functional bioaffinity matrix designed to capture proteins that recognize the Ins(1,3,4)P3 motif [1]. This contrasts with untetherable, free Ins(1,3,4)P3, which lacks the essential aminopropyl linker required for covalent coupling and subsequent pull-down experiments [1][2].

Immobilization Capability
Head-to-head
Tetherable amine linker present vs. absent
Enables resin coupling; untetherable IP3 cannot be used
Confirmed by synthesis; basis for affinity matrix preparation
Affinity Chromatography Proteomics Chemical Biology

Targeting a Distinct Sub-Proteome: Ins(1,3,4)P3- vs. Ins(1,4,5)P3-Binding Proteins

The biological target space of MIAP-3,4-bis(phosphate) is fundamentally different from that of a tetherable Ins(1,4,5)P3 analog. The canonical Ins(1,4,5)P3 receptor shows high-affinity binding for Ins(1,4,5)P3 (Kd ~100 nM) but no detectable interaction with Ins(1,3,4)P3 at concentrations up to 5 µM [1]. Consequently, an Ins(1,4,5)P3-tethered matrix will primarily isolate the well-characterized IP3 receptor family, whereas a MIAP-3,4-bis(phosphate)-derived matrix probes the 'hidden' interactome of Ins(1,3,4)P3-binding modules, such as certain pleckstrin homology (PH) domains that discriminate poorly between Ins(1,3,4)P3 and Ins(1,3,4,5)P4 but strongly against Ins(1,4,5)P3 [2].

Receptor Binding Selectivity
Class-level
Kd ~100 nM (Ins(1,4,5)P3) vs. >5 µM (Ins(1,3,4)P3) for IP3R
>50-fold difference; orthogonal target space
Based on radioligand binding assays; PH domain specificity data
Signal Transduction Phosphoinositide Biology Receptor Pharmacology

Structural Confirmation and Physicochemical Identity of MIAP-3,4-bis(phosphate) Tetrasodium Salt

The specific chemical entity associated with CAS 145775-11-7 is the tetrasodium salt, with a well-defined molecular formula C9H18NNa4O15P3 and a molecular weight of 565.12 g/mol . This unambiguous identity contrasts with generic 'inositol phosphate' mixtures or undefined salt forms that may vary in stoichiometry, solubility, and bioactivity, ensuring batch-to-batch reproducibility for quantitative biochemical experiments .

Defined Salt Identity
Specification review
Tetrasodium salt, C9H18NNa4O15P3, MW 565.12
Ensures batch-to-batch reproducibility
Contrasts with undefined salt forms; avoids variable counter-ion effects
Analytical Chemistry Quality Control Procurement Specification

Inferred Class: Resistance to Ins(1,4,5)P3-Metabolizing Enzymes

While direct enzymatic stability data for the target compound are absent, the closely related class prototype—1-O-(3-aminopropyl) ester of Ins(1,4,5)P3—was demonstrated to be completely resistant to hydrolysis by both the 5-phosphatase and the 3-kinase that normally metabolize Ins(1,4,5)P3 [1]. By structural analogy, MIAP-3,4-bis(phosphate) is expected to show similar resistance to Ins(1,3,4)P3-metabolizing phosphatases, offering prolonged stability in biological extracts relative to the native, untetherable ligand.

Metabolic Stability
Class-level inference
Predicted resistance to phosphatases; no direct data
Supports use in lysate pull-downs; stability inferred from analog
Based on tethered Ins(1,4,5)P3 analog resistance to 5-phosphatase
Enzymology Probe Stability Phosphatase Assays

Optimal Application Scenarios for MIAP-3,4-bis(phosphate) (CAS 145775-11-7)


Affinity Purification of Ins(1,3,4)P3-Specific Binding Proteins from Cellular Lysates

Covalent coupling of MIAP-3,4-bis(phosphate) to NHS-activated agarose resin via its primary amine tether creates a dedicated bioaffinity matrix for the single-step enrichment of proteins harboring Ins(1,3,4)P3 recognition modules, including select PH domains, from complex biological mixtures [1]. This approach directly leverages the compound's unique structural isomerism, exploiting the inability of these proteins to bind standard Ins(1,4,5)P3-based matrices [2].

Competitive Elution Chromatography for Pharmacological Target Deconvolution

Proteins captured on a MIAP-3,4-bis(phosphate) affinity column can be selectively eluted using soluble, free Ins(1,3,4)P3 as a competitive ligand. This orthogonal approach to small-molecule drug target identification enables the isolation of protein targets that are missed by conventional ATP- or Ins(1,4,5)P3-based affinity methods, expanding the scope of chemoproteomic profiling [1].

Development of Ins(1,3,4)P3-Selective Biochemical Assays and Probe Panels

By providing an isomer-defined probe for Ins(1,3,4)P3-binding proteins, this compound enables the assembly of a comprehensive panel of immobilized inositol phosphate probes (alongside Ins(1,4,5)P3- and PtdIns(3,4,5)P3-tethered matrices) [3]. Such panels allow systematic comparative profiling of phosphoinositide-binding proteomes, a crucial step in mapping signal transduction networks and validating isoform-selective drug targets [2].

Application
Selection Property
Validation Focus
Ins(1,3,4)P3-binding protein pull-down
Tetherable amine linker for covalent resin coupling
Enrichment of PH domain-containing proteins from cell lysates
Competitive target deconvolution
Orthogonal Ins(1,3,4)P3 pharmacophore recognition
Selective elution with free Ins(1,3,4)P3 to identify drug targets
Phosphoinositide probe panel assembly
Isomer-defined probe for comparative profiling
Systematic mapping of Ins(1,3,4)P3 vs. Ins(1,4,5)P3 proteomes
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